molecular formula C12H19ClNO3P B14229202 Phosphonic acid, [(2R)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester CAS No. 827321-03-9

Phosphonic acid, [(2R)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester

Cat. No.: B14229202
CAS No.: 827321-03-9
M. Wt: 291.71 g/mol
InChI Key: VUISPAKPSACZCH-LBPRGKRZSA-N
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Description

Phosphonic acid, [(2R)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a diethyl ester and an amino group attached to a 4-chlorophenyl ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [(2R)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate amino alcohol under controlled conditions. One common method is the Kabachnik-Fields reaction, which involves the condensation of diethyl phosphite with an aldehyde and an amine . The reaction is usually carried out in the presence of a catalyst such as a Lewis acid or a base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [(2R)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted amino phosphonates .

Scientific Research Applications

Phosphonic acid, [(2R)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: The compound is studied for its potential as a bioisostere in drug design, mimicking the behavior of natural phosphates.

    Medicine: Research explores its use as a potential therapeutic agent, particularly in the development of antiviral and anticancer drugs.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of phosphonic acid, [(2R)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes that utilize phosphate groups, thereby affecting various biochemical processes. Its ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, [(2R)-2-amino-2-(4-nitrophenyl)ethyl]-, diethyl ester
  • Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester

Uniqueness

Phosphonic acid, [(2R)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

827321-03-9

Molecular Formula

C12H19ClNO3P

Molecular Weight

291.71 g/mol

IUPAC Name

(1R)-1-(4-chlorophenyl)-2-diethoxyphosphorylethanamine

InChI

InChI=1S/C12H19ClNO3P/c1-3-16-18(15,17-4-2)9-12(14)10-5-7-11(13)8-6-10/h5-8,12H,3-4,9,14H2,1-2H3/t12-/m0/s1

InChI Key

VUISPAKPSACZCH-LBPRGKRZSA-N

Isomeric SMILES

CCOP(=O)(C[C@@H](C1=CC=C(C=C1)Cl)N)OCC

Canonical SMILES

CCOP(=O)(CC(C1=CC=C(C=C1)Cl)N)OCC

Origin of Product

United States

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